molecular formula C21H33NO5SSi B601487 Faropenem Impurity 7 CAS No. 120705-68-2

Faropenem Impurity 7

Cat. No.: B601487
CAS No.: 120705-68-2
M. Wt: 439.6 g/mol
InChI Key: MASHLNCIEFIURF-MMMWYMCRSA-N
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Description

Faropenem Impurity 7, also known as Faropenem Impurities, is a compound related to Faropenem . Faropenem is an orally active beta-lactam antibiotic belonging to the penem group . It is resistant to some forms of extended-spectrum beta-lactamase .

Scientific Research Applications

Antibacterial Activity

Faropenem, a novel oral penem, exhibits significant antibacterial activity. Its effectiveness against a range of clinical isolates, including Gram-negative, Gram-positive, and anaerobic bacteria, has been extensively studied:

  • Broad-Spectrum Activity : Faropenem shows activity against most members of the Enterobacteriaceae, Staphylococci, Streptococci, Neisseria spp., Enterococcus faecalis, beta-lactamase-producing and non-producing strains of Haemophilus influenzae, Moraxella catarrhalis, peptostreptococci, Clostridium perfringens, and Bacteroides fragilis (Woodcock et al., 1997).
  • Anaerobic Bacteria : Faropenem has demonstrated effectiveness against 579 strains of anaerobic bacteria, showing considerable potential for treating infections caused by these organisms (Wexler et al., 2002).
  • Skin and Soft Tissue Infections : Its high activity against aerobic and anaerobic isolates from skin and soft tissue infections, including animal and human bites, has been confirmed (Goldstein et al., 2002).

Resistance and Cross-Resistance

Research has also focused on the resistance patterns associated with faropenem, including its potential for inducing cross-resistance to other antibiotics:

  • Carbapenem Cross-Resistance : A study showed that in vitro development of faropenem resistance in Escherichia coli can lead to cross-resistance to carbapenems, particularly in CTX-M-15 type extended spectrum beta-lactamase (ESBL)-producing isolates (Gandra et al., 2020).
  • Cephalosporin-Resistant Enterobacteriaceae : Faropenem shows good activity against Escherichia coli and Klebsiella spp. with ESBLs, including CTX-M types, but is less active against AmpC-derepressed and ESBL-producing Enterobacter spp. (Mushtaq et al., 2007).

Pharmacodynamics and Stability

Faropenem's pharmacodynamic properties and stability in various conditions have been subjects of investigation:

  • Pharmacodynamic Properties : Studies of time-kill kinetics and postantibiotic effect have demonstrated that faropenem has bactericidal activity and significant postantibiotic effects against various bacterial strains (Boswell et al., 1997).
  • Solid-State Stability : Stability studies in the solid state have revealed that the fusion of β-lactam and thiazolidine rings in faropenem reduces its susceptibility to degradation, enhancing its stability (Cielecka‐Piontek et al., 2014).

Mechanism of Action

Target of Action

Faropenem, the parent compound of Faropenem Impurity 7, primarily targets penicillin-binding proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to cell death . Faropenem demonstrates high binding affinity to high-molecular-weight PBPs but low affinity to low-molecular-weight PBPs .

Mode of Action

Like other beta-lactam antibiotics, Faropenem acts by inhibiting the synthesis of bacterial cell walls . It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This disruption in the cell wall synthesis leads to bacterial cell death .

Biochemical Pathways

Faropenem’s action on PBPs affects the biochemical pathways involved in bacterial cell wall synthesis . The inhibition of these pathways leads to the weakening of the bacterial cell wall, causing the bacteria to become more susceptible to osmotic pressure and eventually leading to cell lysis .

Pharmacokinetics

Faropenem, the parent compound, is known for its improved oral bioavailability, leading to higher systemic concentrations of the drug . This suggests that this compound may also possess similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Faropenem’s action results in the death of the bacteria. It has demonstrated excellent in vitro activity against common respiratory pathogens, many aerobic gram-positive organisms, and anaerobes . The morphological changes triggered by Faropenem are in agreement with the PBP binding affinities reported . Thus, the high binding affinities of Faropenem to PBPs from gram-negative and gram-positive bacteria are mirrored by its pronounced and concentration-dependent bactericidal effect .

Action Environment

The efficacy of Faropenem can be influenced by various environmental factors such as the presence of beta-lactamases, which are enzymes produced by some bacteria that provide resistance to beta-lactam antibiotics like Faropenem . Additionally, the nature of the tetrahydrofuran side chain in Faropenem has been found to affect its bactericidal effects .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Faropenem Impurity 7 can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then further transformed into the final product.", "Starting Materials": [ "2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-1,5-dicarboxylic acid", "Ethyl chloroformate", "Triethylamine", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-1,5-dicarboxylic acid with ethyl chloroformate and triethylamine to form the corresponding ethyl ester intermediate.", "Step 2: Reduction of the imidazole ring using sodium hydroxide and methanol to obtain the corresponding 2,3-dihydro-1H-pyrrolo[1,2-a]imidazole intermediate.", "Step 3: Deprotection of the ethyl ester group using hydrochloric acid to obtain the desired Faropenem Impurity 7 product." ] }

CAS No.

120705-68-2

Molecular Formula

C21H33NO5SSi

Molecular Weight

439.6 g/mol

IUPAC Name

prop-2-enyl (5R,6S)-6-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C21H33NO5SSi/c1-8-11-26-20(24)16-17(14-10-9-12-25-14)28-19-15(18(23)22(16)19)13(2)27-29(6,7)21(3,4)5/h8,13-15,19H,1,9-12H2,2-7H3/t13-,14+,15+,19-/m1/s1

InChI Key

MASHLNCIEFIURF-MMMWYMCRSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@@H]3CCCO3)C(=O)OCC=C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)OCC=C)O[Si](C)(C)C(C)(C)C

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

4-​Thia-​1-​azabicyclo[3.2.0]​hept-​2-​ene-​2-​carboxylic acid, 6-​[1-​[[(1,​1-​dimethylethyl)​dimethylsilyl]​oxy]​ethyl]​-​7-​oxo-​3-​(tetrahydro-​2-​furanyl)​-​, 2-​propenyl ester, [5R-​[3(S*)​,​5α,​6α(R*)​]​]​- (9CI)

Origin of Product

United States

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